REACTION_CXSMILES
|
N1C=CC=CC=1.[CH3:7][CH:8]([CH3:17])[CH:9]([C:11]1[CH:12]=[N:13][CH:14]=[N:15][CH:16]=1)[OH:10].CCOCC>ClCCl.[O-2].[Cr+6].[O-2].[O-2]>[CH3:7][CH:8]([CH3:17])[C:9]([C:11]1[CH:16]=[N:15][CH:14]=[N:13][CH:12]=1)=[O:10] |f:4.5.6.7|
|
Name
|
|
Quantity
|
10.27 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(O)C=1C=NC=NC1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
12.87 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Cr+6].[O-2].[O-2]
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 0 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtrate was washed with copper sulphate solution (4×400 ml), brine solution (2×400 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
before removing the solvent
|
Type
|
WASH
|
Details
|
Flash chromatography (silica gel, petrol/ether elution)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)C=1C=NC=NC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.72 g | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |